ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate
Description
Ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a synthetic benzodiazepine derivative featuring a 1,5-benzodiazepin-4-one core substituted with a 2-chloro-3-methylphenylacetamide moiety and an ethyl acetate side chain. The compound’s structure integrates a fused diazepine ring system, which is critical for its conformational flexibility and interaction with biological targets.
Properties
IUPAC Name |
ethyl 2-[1-[2-(2-chloro-3-methylanilino)-2-oxoethyl]-7,8-dimethyl-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O4/c1-5-32-23(31)12-17-11-22(30)28(20-10-16(4)15(3)9-19(20)26-17)13-21(29)27-18-8-6-7-14(2)24(18)25/h6-11,26H,5,12-13H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGHZKBNNVXMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)N(C2=C(N1)C=C(C(=C2)C)C)CC(=O)NC3=CC=CC(=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a complex compound belonging to the benzodiazepine class, recognized for its diverse biological activities including anticancer and antimicrobial properties. This article synthesizes available research findings regarding its biological activity, including case studies and data tables.
Chemical Structure and Properties
The compound features a benzodiazepine core with various substituents that enhance its biological activity. The presence of a chloro group and a dimethyl group on the benzodiazepine ring contributes to its pharmacological profile.
Anticancer Activity
In Vitro Studies
Research has shown that derivatives of benzodiazepines exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating 1,5-benzodiazepin-2(3H)-ones, several compounds demonstrated low cytotoxicity compared to curcumin against human neuroblastoma (SH-SY5Y) and hepatoma (HepG2) cell lines, indicating potential for neuroprotective applications under oxidative stress conditions .
Case Study: Compound Efficacy
One notable study reported that similar benzodiazepine derivatives exhibited IC50 values ranging from 45 nM to 99 nM against MCF-7 and HCT-116 cells. The compound's mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of 2,3-dihydro-1,5-benzodiazepine derivatives were synthesized and tested against various bacterial strains. The results indicated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria with varying degrees of efficacy .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- CDK Inhibition : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- Oxidative Stress Response : Similar compounds have demonstrated the ability to reduce intracellular reactive oxygen species (ROS) levels and improve mitochondrial membrane potential in neuronal cell lines under oxidative stress conditions .
Data Summary
| Activity | Cell Line/Organism | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 45 nM | CDK2 inhibition |
| Anticancer | HCT-116 | 6 nM | Apoptosis induction |
| Antimicrobial | MRSA | Not specified | Bacterial growth inhibition |
| Neuroprotection | SH-SY5Y | Not specified | ROS reduction |
Comparison with Similar Compounds
Key Findings and Implications
- Structural Drivers: The 2-chloro-3-methylphenylacetamide group and benzodiazepinone core are essential for bioactivity.
- Activity Cliffs: Minor substituent changes (e.g., halogen swap) drastically alter potency, necessitating careful optimization .
- Metabolic Stability : Ester hydrolysis limits half-life, suggesting prodrug strategies or alternative substituents for sustained action .
This comparative analysis underscores the interplay between structural features, bioactivity, and pharmacokinetics, providing a roadmap for rational design of improved analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
